1-Methyl-1-azaspiro[4.4]nonan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-azaspiro[44]nonan-4-ol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro junction where a nitrogen atom is part of the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-azaspiro[4.4]nonan-4-ol can be synthesized through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,1-disubstituted alkenes with nitrones can yield the desired spirocyclic compound . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-azaspiro[4.4]nonan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-1-azaspiro[4.4]nonan-4-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-1-azaspiro[4.4]nonan-4-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: Another related compound with a different substitution pattern.
Uniqueness: 1-Methyl-1-azaspiro[4.4]nonan-4-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-methyl-1-azaspiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h8,11H,2-7H2,1H3 |
InChI Key |
VECFOENRHVJECN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C12CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.